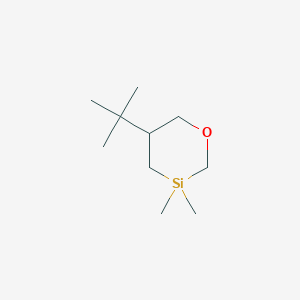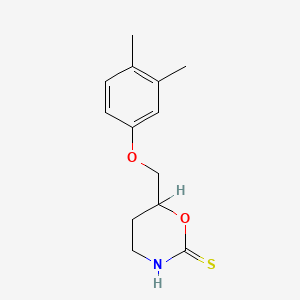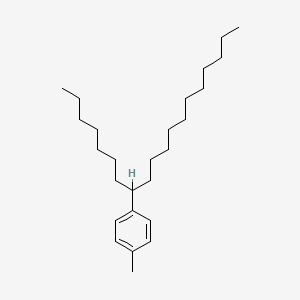
8-p-Tolylnonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-p-Tolylnonadecane is an organic compound with the molecular formula C26H46 It is a long-chain hydrocarbon with a tolyl group (a methyl-substituted phenyl group) attached to the eighth carbon of a nonadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-p-Tolylnonadecane typically involves the alkylation of nonadecane with a tolyl group. One common method is the Friedel-Crafts alkylation, where nonadecane reacts with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or carbon disulfide.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 8-p-Tolylnonadecane can undergo various chemical reactions, including:
Oxidation: The tolyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Hydrogenation can reduce any unsaturated bonds present in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the nonadecane chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products:
Oxidation: p-Tolyl nonadecanoic acid.
Reduction: Fully saturated this compound.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
8-p-Tolylnonadecane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of long-chain hydrocarbons on reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological membranes and its role in lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive to improve the performance of industrial lubricants.
Mecanismo De Acción
The mechanism of action of 8-p-Tolylnonadecane involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence cellular processes such as signal transduction and membrane protein function. Additionally, its long hydrocarbon chain can interact with hydrophobic pockets in enzymes, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
8-p-Tolylheptadecane: A shorter chain analog with similar chemical properties but different physical characteristics.
8-p-Tolylundecane: An even shorter chain analog, used for comparison in studies of chain length effects on chemical reactivity.
8-p-Tolyltricosane: A longer chain analog, providing insights into the effects of extended hydrocarbon chains on compound behavior.
Uniqueness: 8-p-Tolylnonadecane is unique due to its specific chain length and the position of the tolyl group. This structure provides a balance between hydrophobic interactions and steric effects, making it a valuable compound for studying the interplay between structure and function in organic molecules.
Propiedades
Número CAS |
55191-36-1 |
|---|---|
Fórmula molecular |
C26H46 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
1-methyl-4-nonadecan-8-ylbenzene |
InChI |
InChI=1S/C26H46/c1-4-6-8-10-11-12-13-15-17-19-25(18-16-14-9-7-5-2)26-22-20-24(3)21-23-26/h20-23,25H,4-19H2,1-3H3 |
Clave InChI |
OGAMHWGABJDLOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CCCCCCC)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



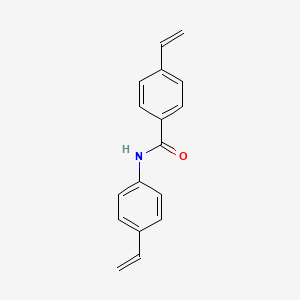
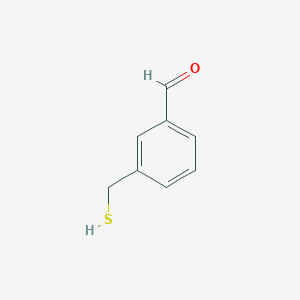
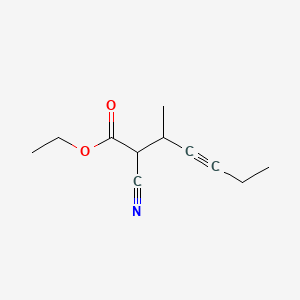

![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)
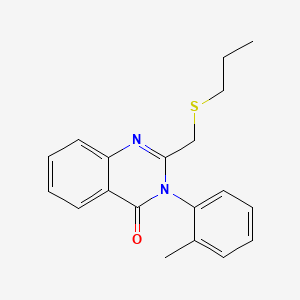
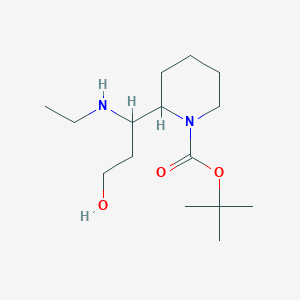
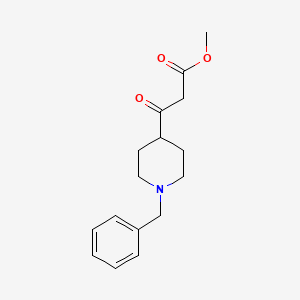
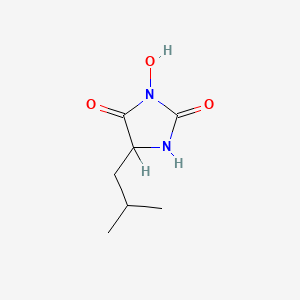

![Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-](/img/structure/B13948784.png)
